molecular formula C12H16N2 B3154491 (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 777821-64-4

(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B3154491
CAS No.: 777821-64-4
M. Wt: 188.27 g/mol
InChI Key: JPRFUVVWNBBEDI-VXGBXAGGSA-N
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Description

(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic amine featuring a rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold substituted with a benzyl group at the 2-position. Its stereochemistry is defined by the (1R,4R) configuration, which distinguishes it from the (1S,4S) diastereomer. This compound is typically synthesized as a dihydrobromide or dihydrochloride salt to enhance stability and solubility . The DBH core is derived from trans-4-hydroxy-L-proline, a naturally occurring amino acid, via multi-step synthetic routes involving protection, cyclization, and benzylation .

The benzyl substituent introduces aromatic hydrophobicity, making the compound a versatile intermediate in medicinal chemistry and asymmetric catalysis.

Properties

IUPAC Name

(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRFUVVWNBBEDI-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane typically involves the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired bicyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds with similar structures to (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane exhibit antidepressant properties by modulating neurotransmitter systems such as serotonin and norepinephrine. Preliminary studies suggest that this compound may also possess neuroprotective effects, making it a candidate for further investigation in the treatment of mood disorders.

Pharmacological Properties
The bicyclic structure of this compound contributes to its potential as a scaffold for drug development. The presence of the benzyl group enhances lipophilicity, which could improve pharmacokinetic properties and bioavailability in biological systems. Bioassays are typically employed to assess the compound's biological activity and therapeutic potential.

Catalysis

Organocatalysis
this compound has shown promise as an organocatalyst in asymmetric reactions. Its ability to form complexes with metal ions allows it to activate these metals for catalytic processes . This property is particularly useful in developing more efficient synthetic pathways for various organic molecules.

Chelating Properties
The chelating ability of this compound enables it to bind metal ions effectively, which can enhance catalytic activity in various chemical reactions. This characteristic makes it valuable in fields such as coordination chemistry and materials science .

Materials Science

Building Blocks for Advanced Materials
Due to its unique structural features, this compound is being explored as a building block for advanced materials. Its application in polymer chemistry can lead to the development of new polymers with enhanced properties such as improved thermal stability and mechanical strength .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound along with their notable activities:

Compound NameStructural FeaturesNotable Activities
1-Methyl-3-(3-bromophenyl)ureaUrea derivative with phenyl groupAnticancer properties
3-(Benzylamino)propanoic acidAmino acid derivativeNeuroprotective effects
4-(Benzyl)phenolPhenolic compoundAntioxidant and anti-inflammatory

Mechanism of Action

The mechanism of action of (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems or inhibit certain enzymatic reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants: (1S,4S)-2-Benzyl-DBH

The (1S,4S) diastereomer is the most studied analog. Key differences include:

  • Synthesis : Both isomers are synthesized from trans-4-hydroxy-L-proline, but enantiomeric starting materials or resolution methods determine the final stereochemistry. For example, (1S,4S)-2-benzyl-DBH dihydrobromide (CAS 116258-17-4) is prepared via benzylation of the DBH core followed by salt formation .
  • For instance, in nucleozin analogs, the (1S,4S) configuration showed marginally higher anti-influenza activity than (1R,4R) .

Substituent Variations on the DBH Core

Table 1: Key Derivatives and Their Properties
Compound Name Substituent Stereochemistry Key Applications References
(1R,4R)-2-Benzyl-DBH Benzyl (1R,4R) Medicinal chemistry intermediates
(1S,4S)-2-Methyl-DBH Methyl (1S,4S) Asymmetric catalysis (up to 92% ee)
(1R,4R)-2-Cyclopropyl-DBH Cyclopropyl (1R,4R) Under investigation for CNS targets
(1S,4S)-2-(5-Bromopyrimidin-2-yl)-DBH 5-Bromopyrimidinyl (1S,4S) Antitumor agents (Lapatinib analogs)
(1R,4R)-5-Benzoyl-DBH Benzoyl at 5-position (1R,4R) Synthetic intermediate

Key Observations :

  • Methyl vs. Benzyl : Methyl-substituted DBHs (e.g., (1S,4S)-2-methyl-DBH) are smaller and less hydrophobic, favoring catalytic applications, while benzyl groups enhance lipophilicity for drug design .
  • Heterocyclic Substituents : Bromopyrimidinyl derivatives (e.g., (1S,4S)-3j) exhibit antitumor activity but require microwave-assisted synthesis for optimal yields (57–97%) .
  • Stereochemical Impact : (1R,4R) isomers are less explored in catalysis but show promise in rigidifying pharmacophores for improved receptor interactions .

Piperazine vs. DBH Scaffolds

The DBH system is a conformationally restricted analog of piperazine. Comparative advantages include:

  • Rigidity : The bicyclic structure reduces conformational flexibility, enhancing binding specificity in biological targets (e.g., nucleozin analogs) .
  • Chirality : DBHs are inherently chiral, enabling enantioselective catalysis, whereas piperazine requires external chiral auxiliaries .
  • Solubility : DBH salts (e.g., dihydrobromides) generally exhibit lower aqueous solubility than piperazine derivatives, necessitating formulation optimizations .

Biological Activity

(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, identified by CAS number 777821-64-4, is a bicyclic compound with a unique structural configuration that incorporates two nitrogen atoms within its framework. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C12_{12}H16_{16}N2_{2}
  • Molecular Weight : 188.27 g/mol
  • Structure : The bicyclic structure contributes to its unique pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects, potential therapeutic applications, and mechanisms of action.

Pharmacological Effects

Preliminary research indicates several potential pharmacological effects:

  • Anticancer Activity : Some studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.
  • Neuroprotective Effects : The compound's structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Catalytic Applications : Its ability to form complexes with metal ions enhances its utility as an organocatalyst in asymmetric synthesis, indicating potential applications in drug development and organic chemistry.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Various bioassays have been conducted to evaluate the compound's efficacy against different cancer cell lines. Results showed dose-dependent responses, suggesting significant anticancer activity.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)5.0Induction of apoptosis
    HeLa (Cervical Cancer)3.5Cell cycle arrest
  • Neuroprotective Studies : In vivo models demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating potential for use in Alzheimer's and Parkinson's disease treatment.
  • Catalytic Studies : Research into its catalytic properties revealed that this compound could enhance the efficiency of certain organic reactions, showcasing its versatility in synthetic chemistry.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
1-Methyl-3-(3-bromophenyl)ureaUrea derivative with phenyl groupAnticancer properties
3-(Benzylamino)propanoic acidAmino acid derivativeNeuroprotective effects
4-(Benzyl)phenolPhenolic compoundAntioxidant and anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane

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